molecular formula C19H28N2O2 B13923063 Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate

Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate

Cat. No.: B13923063
M. Wt: 316.4 g/mol
InChI Key: UYGKRXJMMWWVPV-UHFFFAOYSA-N
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Description

Phenylmethyl N-[2-(aminomethyl)spiro[35]non-7-yl]-N-methylcarbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique spiro structure, which includes a nonane ring system fused with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of phenylmethyl isocyanate with 2-(aminomethyl)spiro[3.5]nonane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents like dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like hydroxide ions replace the leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry ether or tetrahydrofuran.

    Substitution: Hydroxide ions, alkoxide ions; reactions are conducted in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an anticholinesterase agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The spiro structure of the compound allows for a stable interaction with the enzyme, contributing to its potency and selectivity.

Comparison with Similar Compounds

Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate can be compared with other carbamate compounds, such as:

    Carbaryl: A widely used insecticide with a similar carbamate structure but different substituents.

    Physostigmine: A natural alkaloid with anticholinesterase activity, used in the treatment of glaucoma and myasthenia gravis.

    Neostigmine: A synthetic carbamate with a quaternary ammonium group, used as a muscle relaxant in anesthesia.

The uniqueness of Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate lies in its spiro structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

benzyl N-[2-(aminomethyl)spiro[3.5]nonan-7-yl]-N-methylcarbamate

InChI

InChI=1S/C19H28N2O2/c1-21(18(22)23-14-15-5-3-2-4-6-15)17-7-9-19(10-8-17)11-16(12-19)13-20/h2-6,16-17H,7-14,20H2,1H3

InChI Key

UYGKRXJMMWWVPV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC2(CC1)CC(C2)CN)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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